molecular formula C22H28N2O4S B2459664 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 942003-41-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2459664
CAS RN: 942003-41-0
M. Wt: 416.54
InChI Key: KZPJTORWFZILGF-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide are fundamental in understanding their chemical properties and potential applications in scientific research. Studies such as the one by Kimber et al. (2003) describe the synthesis of analogous compounds, highlighting their spectroscopic properties and interactions with metals like Zn(II), which could inform further research into similar compounds' synthesis and characterization processes Kimber et al., 2003.

Fluorescent Properties and Metal Complex Formation

Compounds with structures related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide have been studied for their fluorescent properties, particularly in the presence of metals. The research by Kimber et al. (2000) explores the synthesis and fluorescent properties of various 2-substituted derivatives, forming complexes with zinc(II) and showing potential as specific cellular fluorophores for zinc(II), which could be relevant for similar compounds in bioimaging and sensor applications Kimber et al., 2000.

Antimicrobial Activities

The antimicrobial properties of compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide have been a focus of research. Vanparia et al. (2010) synthesized novel compounds and tested their antimicrobial activity against various bacterial and fungal strains, revealing significant antimicrobial potential. This suggests that similar compounds could be explored for their antimicrobial properties in medical and environmental applications Vanparia et al., 2010.

Enzyme Inhibition and Therapeutic Potential

Research on compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide has also investigated their potential as enzyme inhibitors with therapeutic applications. Studies like the one by Sumi et al. (1991) on isoquinolinesulfonamide derivatives reveal their ability to inhibit specific enzymes, suggesting that similar compounds could be studied for their therapeutic potential in treating diseases related to enzyme dysfunction Sumi et al., 1991.

Catalysis and Synthetic Applications

Compounds analogous to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide have been utilized in catalytic processes to synthesize other complex molecules. For instance, Chaitanya et al. (2013) described a rhodium-catalyzed cyanation process using related compounds, demonstrating their utility in organic synthesis and potential applications in pharmaceutical and material sciences Chaitanya et al., 2013.

properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15(2)11-12-24-20-8-6-18(14-17(20)5-10-22(24)25)23-29(26,27)19-7-9-21(28-4)16(3)13-19/h6-9,13-15,23H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPJTORWFZILGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

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